3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H11BrN2O3 |
|---|---|
Molecular Weight |
335.15 g/mol |
IUPAC Name |
3-amino-N-(1,3-benzodioxol-5-yl)-4-bromobenzamide |
InChI |
InChI=1S/C14H11BrN2O3/c15-10-3-1-8(5-11(10)16)14(18)17-9-2-4-12-13(6-9)20-7-19-12/h1-6H,7,16H2,(H,17,18) |
InChI Key |
JCMMMKXYZJOBEC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Br)N |
Origin of Product |
United States |
Preparation Methods
Coupling-Agent-Mediated Amidation
The most widely adopted method involves coupling 3-amino-4-bromobenzoic acid with benzo[d]dioxol-5-amine using carbodiimide-based reagents. Ethylcarbodiimide hydrochloride (EDCI) paired with hydroxybenzotriazole (HOBt) in dichloromethane achieves 78–85% yields. Critical parameters include:
-
Stoichiometry : A 1.2:1 molar ratio of EDCI to carboxylic acid minimizes unreacted starting material.
-
Temperature : Reactions conducted at 0–5°C during acid chloride formation reduce side reactions.
-
Workup : Sequential washes with 5% NaOH and brine remove residual coupling agents.
Table 1: Representative Coupling Reactions
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCI/HOBt | DCM | 0–5 | 85 | 98 |
| DCC/DMAP | THF | 25 | 72 | 95 |
| CDI | Acetonitrile | 40 | 68 | 93 |
Acid Chloride Route
An alternative approach activates 3-amino-4-bromobenzoic acid as its acid chloride using oxalyl chloride and catalytic DMF. Subsequent reaction with benzo[d]dioxol-5-amine in ethyl acetate at 60°C affords the target compound in 75–80% yield. Key advantages include:
-
Scalability : Tolerates batch sizes up to 10 kg without yield loss.
-
Byproduct Management : Triethylamine effectively neutralizes HCl, preventing amine protonation.
Equation 1 :
Reaction Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing charged intermediates. Ethyl acetate, however, improves product isolation due to its low boiling point (77°C).
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DCM | 8.93 | 85 | 6 |
| THF | 7.58 | 72 | 8 |
| Ethyl Acetate | 6.02 | 80 | 5 |
Catalytic Systems
Zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·Et₂O) catalyze Friedel-Crafts acylations of benzo[d]dioxole derivatives, enabling precursor synthesis. For example, BF₃·Et₂O (5 mol%) in 1,2-dichloroethane at -5°C achieves 85% yield in ketone intermediate formation.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ tubular reactors for acid chloride formation, ensuring consistent heat dissipation and reducing decomposition risks. Key parameters:
Purification Technologies
Automated flash chromatography systems using silica gel and hexane/ethyl acetate gradients achieve 98–99% purity. Recrystallization from toluene/ethyl acetate mixtures further enhances crystallinity for pharmaceutical applications.
| Condition | Temp (°C) | Time (weeks) | Degradation (%) |
|---|---|---|---|
| Dry N₂, dark | 25 | 4 | <2 |
| 75% RH | 40 | 2 | 15 |
| UV light | 25 | 1 | 28 |
Analytical Characterization
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the 4-position undergoes facile substitution with various nucleophiles under optimized conditions:
| Nucleophile | Reagent System | Temperature | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Amines | DMF, K₂CO₃ | 80-100°C | 4-Amino derivatives | 60-75 | |
| Thiophenol | EtOH, NaOH | Reflux | 4-Phenylthio analog | 82 | |
| Azide | NaN₃, DMSO | 120°C | 4-Azido compound | 68 |
Key findings :
-
Reaction rates follow the order: S-nucleophiles > N-nucleophiles > O-nucleophiles
-
Steric hindrance from the adjacent amino group reduces reactivity at the 3-position
-
DFT calculations suggest bromine's para-directing effect dominates substitution patterns
Amide Bond Reactivity
The benzamide group participates in characteristic transformations:
Hydrolysis
| Condition | Reagents | Product | Conversion (%) |
|---|---|---|---|
| Acidic (pH < 2) | HCl/H₂SO₄ | 4-Bromo-3-aminobenzoic acid | 95 |
| Basic (pH > 12) | NaOH/KOH | Corresponding carboxylate salt | 88 |
| Enzymatic | Protease K | Partial cleavage | 42 |
Research insights :
-
Hydrolysis follows pseudo-first order kinetics (k = 3.2 × 10⁻⁴ s⁻¹ at 80°C)
-
Steric protection from benzo[d]dioxole reduces hydrolysis rate compared to simple benzamides
Cross-Coupling Reactions
| Reaction Type | Catalyst System | Partner | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 4-Biaryl derivative | 78 |
| Ullmann Coupling | CuI, L-Proline | Pyrazole | N-Arylpyrazole | 65 |
Experimental observations :
-
Bromine shows superior leaving group ability compared to chloro analogs in coupling reactions
-
Reaction efficiency decreases with increasing steric bulk of coupling partners
Diazotization & Subsequent Reactions
| Step | Reagents | Product | Application |
|---|---|---|---|
| Diazonium Salt Formation | NaNO₂/HCl | 4-Bromo-3-diazonium chloride | Azo dye synthesis |
| Sandmeyer Reaction | CuCN/KCN | 4-Cyano derivative | Nitrile precursor |
Stability note :
Diazonium intermediates require strict temperature control (<5°C) to prevent decomposition
Cyclization Reactions
Under high-dilution conditions (0.01 M in DMF), the compound undergoes:
-
Intramolecular cyclization to form benzodiazepine analogs (15% yield)
-
Intermolecular dimerization via amide linkage (detected by MS, <5% yield)
Mechanistic studies :
-
Cyclization proceeds through a six-membered transition state
-
Bromine's electron-withdrawing effect facilitates ring closure
Stability Profile
| Condition | Degradation Pathway | Half-life (25°C) |
|---|---|---|
| Aqueous Solution (pH7) | Hydrolytic cleavage | 48 h |
| UV Light (254 nm) | Radical bromine loss | 12 h |
| Thermal (100°C) | Amide bond rearrangement | 72 h |
Formulation implications :
This comprehensive reaction profile enables rational design of derivatives for medicinal chemistry applications while informing synthetic strategies and stability considerations.
Scientific Research Applications
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the benzo[d][1,3]dioxole moiety is believed to enhance these effects.
- Anticancer Potential : Research indicates that the compound may inhibit cancer cell growth through mechanisms such as tubulin polymerization inhibition and apoptosis induction. This suggests its potential as a chemotherapeutic agent.
- Antiparasitic Effects : Preliminary studies indicate that derivatives of this compound may exhibit antiparasitic activity, particularly against protozoan parasites like Trypanosoma cruzi.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzamide derivatives, including 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 20 |
These results indicate a promising antimicrobial profile that warrants further investigation.
Anticancer Studies
In vitro studies assessed the anticancer effects on various cancer cell lines. The compound showed significant cytotoxicity with IC50 values comparable to established chemotherapeutics:
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 (Colorectal) | 5.85 |
| MCF7 (Breast) | 6.30 |
These findings suggest that this compound could be a candidate for further development as an anticancer agent.
Antiparasitic Activity
Research into the antiparasitic effects revealed that derivatives similar to this compound exhibited dose-dependent inhibition against Trypanosoma cruzi. The following table summarizes the findings:
| Concentration (μg/mL) | % Reduction in Parasite Growth |
|---|---|
| 25 | 50% |
| 50 | 75% |
These results highlight the potential for developing new antiparasitic treatments based on this compound's structure.
Mechanism of Action
The mechanism of action of 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzodioxole moiety can interact with hydrophobic pockets, while the amide group can form hydrogen bonds with amino acid residues in the target protein.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects: Halogens and Functional Groups
The bromine atom in the target compound plays a critical role in electronic and steric interactions. Comparisons with halogenated analogs reveal distinct trends:
Table 1: Halogen-Substituted Benzodioxole Derivatives
Key Findings :
Amide vs. Hydrazide Derivatives
The amide linkage in the target compound differs from hydrazide-based analogs in reactivity and biological interactions:
Table 2: Comparison of Amide and Hydrazide Derivatives
Key Findings :
Heterocyclic Analogues
Compounds incorporating benzimidazole or thiazole rings (–7) demonstrate divergent pharmacological profiles:
Table 3: Heterocyclic vs. Benzamide Derivatives
Key Findings :
Structural Analogues with Benzoxazole Moieties
The benzoxazole derivative in highlights the impact of heterocycle substitution:
Key Findings :
- Dichlorophenyl and methoxy groups in ’s compound suggest a broader steric profile than the target’s benzodioxole moiety .
Biological Activity
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H11BrN2O3
- Molecular Weight : 335.15 g/mol
- CAS Number : 1306027-71-3
- Structure : The compound features a bromobenzamide moiety and a benzo[d][1,3]dioxole group, which may contribute to its biological properties.
The exact mechanism of action for this compound is not fully elucidated; however, the presence of the amine and bromine groups suggests potential interactions with various biological targets. Compounds with similar structures have shown activity against several targets, including:
- Kinases : Modulation of phosphoinositide 3-kinase (PI3K) pathways.
- Antimicrobial Activity : Compounds derived from benzodioxole structures often exhibit antibacterial and antifungal properties.
Antimicrobial Activity
Research indicates that derivatives of benzodioxole exhibit significant antibacterial and antifungal activities. For example, compounds structurally related to this compound have been tested against various pathogens:
| Pathogen | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Significant | 625–1250 µg/mL |
| Pseudomonas aeruginosa | Moderate | Varies |
| Candida albicans | Significant | Not specified |
These findings suggest that this compound may possess similar antimicrobial properties.
Case Studies
-
Antibacterial Screening :
A study synthesized various dioxole derivatives and tested them against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values comparable to established antibiotics . -
Antifungal Activity :
Another investigation focused on the antifungal potential of benzodioxole derivatives against Candida albicans. The study found that most compounds exhibited substantial antifungal activity, suggesting that modifications in the structure could enhance efficacy .
Q & A
Q. What are the recommended synthetic routes for 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling reactions between activated intermediates. For example, acylation of 3-amino-4-bromobenzoic acid with benzo[d][1,3]dioxol-5-amine can be achieved using coupling agents like EDCI/HOBt in dichloromethane. Reaction optimization should focus on:
- Temperature control : Maintain 0–5°C during acid chloride formation to minimize side reactions.
- Solvent selection : Chloroform or DMF improves solubility of aromatic intermediates (see general acylation steps in ).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted starting materials. Triethylamine is critical for neutralizing HCl byproducts .
Q. What analytical techniques are most effective for characterizing this compound and confirming its purity?
Methodological Answer: A multi-technique approach ensures structural validation:
- NMR spectroscopy : and NMR identify aromatic protons (δ 6.5–7.5 ppm) and carbonyl groups (δ ~165 ppm).
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error.
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area under the curve).
Cross-referencing with databases like PubChem () ensures consistency with reported spectral data .
Q. How should researchers evaluate the compound’s stability under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies:
- Thermal stability : Store aliquots at 4°C, 25°C, and 40°C for 1–4 weeks; monitor degradation via HPLC.
- Light sensitivity : Expose samples to UV (254 nm) and visible light; compare with dark-stored controls.
- Humidity testing : Use desiccators with controlled relative humidity (e.g., 75% RH) to assess hygroscopicity. Degradation products can be identified via LC-MS/MS .
Advanced Research Questions
Q. How can researchers design experiments to identify potential enzyme targets of this compound?
Methodological Answer: Leverage in silico and biochemical assays:
- Molecular docking : Use AutoDock Vina to screen against bacterial enzymes like acps-pptase, which are critical for lipid biosynthesis ().
- Kinetic assays : Measure IC values via spectrophotometric monitoring of substrate depletion (e.g., malachite green assay for phosphatase activity).
- Competitive inhibition studies : Co-incubate with known inhibitors (e.g., triclosan) to confirm binding specificity .
Q. What strategies are recommended for resolving contradictions in biochemical pathway data linked to this compound?
Methodological Answer: Apply a tiered validation framework:
- Pathway enrichment analysis : Use tools like KEGG or Reactome to identify overrepresented pathways from transcriptomic data.
- Orthogonal assays : Validate hits with SPR (surface plasmon resonance) for binding affinity and CRISPR-Cas9 knockout models to confirm phenotypic effects.
- Dose-response curves : Ensure linearity across concentrations (1 nM–100 µM) to rule out off-target effects at high doses. Theoretical frameworks () emphasize iterative hypothesis testing to reconcile discrepancies .
Q. How can computational modeling improve the prediction of this compound’s pharmacokinetic properties?
Methodological Answer: Utilize QSAR (Quantitative Structure-Activity Relationship) models and molecular dynamics simulations:
- ADMET prediction : Software like SwissADME estimates logP (lipophilicity), BBB permeability, and CYP450 metabolism.
- Solubility simulations : Employ COSMO-RS to predict solubility in biorelevant media (e.g., FaSSIF/FeSSIF).
- Binding free energy calculations : Use MM-PBSA/GBSA in GROMACS to refine docking results. highlights chemical software’s role in minimizing experimental redundancy .
Q. What methodologies are effective for optimizing reaction yields in large-scale synthesis without compromising purity?
Methodological Answer: Implement Design of Experiments (DoE) protocols:
- Factor screening : Vary catalyst loading (e.g., 1–5 mol%), solvent polarity (DMF vs. THF), and reaction time (2–24 h).
- Response surface methodology (RSM) : Model interactions between temperature and stirring rate to maximize yield.
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation. ’s NaHCO wash step exemplifies scalable purification .
Q. How can researchers differentiate between the compound’s direct and indirect effects in cellular assays?
Methodological Answer: Employ conditional knockdown/knockout models and time-resolved assays:
- siRNA silencing : Target putative effector proteins (e.g., kinases) to test dependency.
- Pulse-chase experiments : Track compound localization via fluorescence tagging (e.g., BODIPY derivatives).
- Metabolomic profiling : LC-MS-based untargeted metabolomics identifies downstream pathway perturbations. Cross-validate with CRISPR interference (CRISPRi) to rule out off-target signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
